

Spectroscopic Profile of 4-Methyl-2-pentenal: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2-pentenal

CAS No.: 24502-08-7

Cat. No.: B3422155

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-2-pentenal** (C₆H₁₀O), a key organic compound. The information presented herein is crucial for its identification, characterization, and application in various research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra.

Molecular Structure

IUPAC Name: 4-Methylpent-2-enal Molecular Formula: C₆H₁₀O Molecular Weight: 98.14 g/mol
CAS Number: 5362-56-1

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methyl-2-pentenal** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Methyl-2-pentenal**.

Table 1: ^1H NMR Spectroscopic Data for **4-Methyl-2-pentenal**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|---------------------------|
| 9.51 | d | 7.9 | H-1 (Aldehyde) |
| 6.84 | dd | 15.7, 6.7 | H-3 |
| 6.08 | dd | 15.7, 1.5 | H-2 |
| 2.50 | m | - | H-4 |
| 1.10 | d | 6.8 | $\text{C}(\text{CH}_3)_2$ |

Table 2: ^{13}C NMR Spectroscopic Data for **4-Methyl-2-pentenal**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| 194.5 | C-1 (C=O) |
| 165.7 | C-3 |
| 131.0 | C-2 |
| 31.3 | C-4 |
| 21.7 | $\text{C}(\text{CH}_3)_2$ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-Methyl-2-pentenal** are presented below.

Table 3: IR Spectroscopic Data for **4-Methyl-2-pentenal**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-----------------------------------|
| 2965 | C-H stretch (alkane) |
| 2873 | C-H stretch (alkane) |
| 2725 | C-H stretch (aldehyde) |
| 1687 | C=O stretch (conjugated aldehyde) |
| 1635 | C=C stretch |
| 1468 | C-H bend (alkane) |
| 975 | =C-H bend (trans) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The major peaks in the mass spectrum of **4-Methyl-2-pentenal** are listed below.

Table 4: Mass Spectrometry Data for **4-Methyl-2-pentenal**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 98 | 25 | [M] ⁺ (Molecular Ion) |
| 83 | 100 | [M-CH ₃] ⁺ |
| 55 | 85 | [C ₄ H ₇] ⁺ |
| 41 | 70 | [C ₃ H ₅] ⁺ |
| 29 | 40 | [CHO] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **4-Methyl-2-pentenal** (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl_3 , ~0.5 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (0-220 ppm) is required. Due to the lower natural abundance of ^{13}C and its longer relaxation times, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally necessary.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **4-Methyl-2-pentenal** is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin film of the sample. The spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

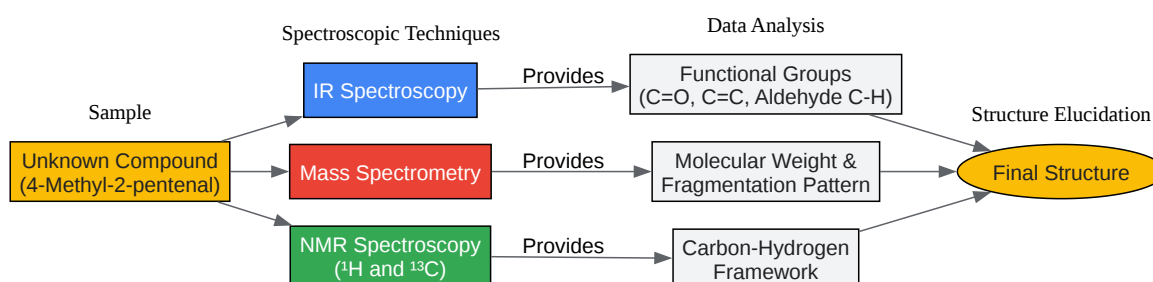
Method: A dilute solution of **4-Methyl-2-pentenal** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is vaporized and separated from the solvent on the GC column. Upon elution, the sample enters the mass spectrometer's ion source.

Ionization: Electron Impact (EI) is a common ionization method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of an unknown compound, such as **4-Methyl-2-pentenal**.



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Caption: Workflow of Spectroscopic Analysis for Structure Elucidation.

This diagram illustrates how infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy are independently applied to an unknown compound. The data from each technique provides complementary information about the functional groups, molecular weight and fragmentation, and the carbon-hydrogen framework, respectively. The combination of this information leads to the final elucidation of the molecular structure.

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